![molecular formula C22H24O2Si B14693103 Trimethyl[(triphenylmethyl)peroxy]silane CAS No. 31634-64-7](/img/structure/B14693103.png)
Trimethyl[(triphenylmethyl)peroxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(triphenylmethyl)peroxy]silane is a unique organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a triphenylmethylperoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(triphenylmethyl)peroxy]silane typically involves the reaction of trimethylsilyl chloride with triphenylmethyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(C6H5)3COOH+ClSi(CH3)3→(C6H5)3COOSi(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Trimethyl[(triphenylmethyl)peroxy]silane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, forming corresponding oxides.
Reduction: The compound can be reduced to form trimethylsilyl alcohol and triphenylmethanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Formation of triphenylmethyl oxide and trimethylsilyl oxide.
Reduction: Formation of triphenylmethanol and trimethylsilyl alcohol.
Substitution: Various substituted silanes depending on the substituent introduced.
科学的研究の応用
Trimethyl[(triphenylmethyl)peroxy]silane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Trimethyl[(triphenylmethyl)peroxy]silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS) that can oxidize substrates. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but lacks the peroxy and silyl functionalities.
Trimethylsilyl Peroxide: Contains a trimethylsilyl group and a peroxide linkage but lacks the triphenylmethyl moiety.
Triphenylmethyl Chloride: Contains a triphenylmethyl group bonded to a chlorine atom instead of a peroxy group.
Uniqueness
Trimethyl[(triphenylmethyl)peroxy]silane is unique due to the combination of its trimethylsilyl and triphenylmethylperoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science.
特性
CAS番号 |
31634-64-7 |
|---|---|
分子式 |
C22H24O2Si |
分子量 |
348.5 g/mol |
IUPAC名 |
trimethyl(tritylperoxy)silane |
InChI |
InChI=1S/C22H24O2Si/c1-25(2,3)24-23-22(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChIキー |
WHKFRPVSTUDRTH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


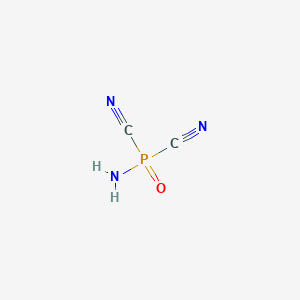
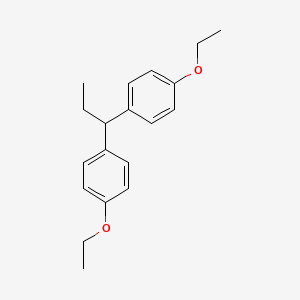
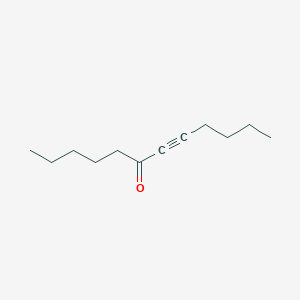
![9-(1,2,3,4,7,7-Hexachloro-5-bicyclo[2.2.1]hept-2-enyl)-1-piperidin-1-ylnonan-1-one](/img/structure/B14693030.png)
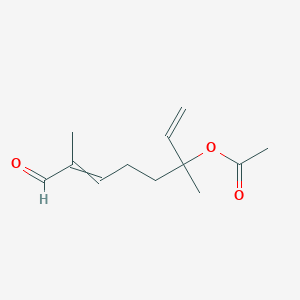
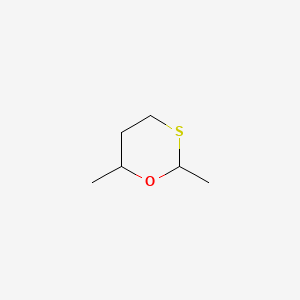
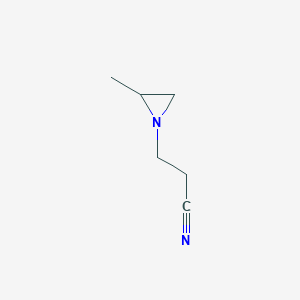
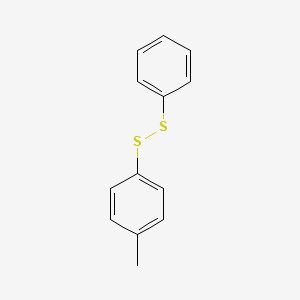
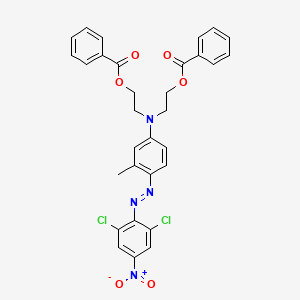
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
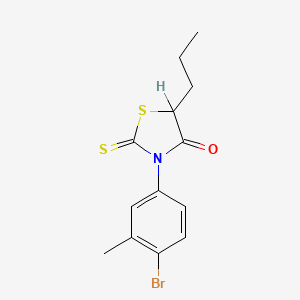
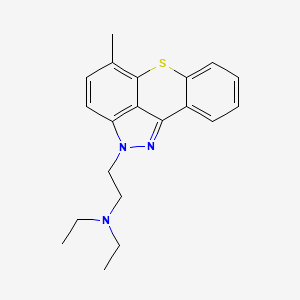
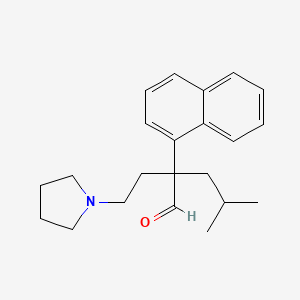
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
